Mass Shift (M+10) vs. Butane-d8 (M+8) and Propane-d8 (M+8) in Mass Spectrometry
In mass spectrometry, Butane-d10 provides a distinct mass shift of +10 Da relative to unlabeled n-butane (C4H10, 58.12 Da), compared to a +8 Da shift for butane-d8 (C4H2D8, ~66.15 Da) and propane-d8 (C3D8, 52.14 Da) [1]. This larger mass separation minimizes spectral overlap with partially deuterated impurities or isotopologues, enhancing signal specificity in isotope dilution and tracer studies . While quantitative data on signal-to-noise improvement is not available in the current search results, the theoretical advantage of the M+10 shift is clear.
| Evidence Dimension | Mass shift (Da) from protiated parent in MS |
|---|---|
| Target Compound Data | +10 Da (68.18 g/mol) |
| Comparator Or Baseline | Butane-d8: +8 Da (~66.15 g/mol); Propane-d8: +8 Da (52.14 g/mol) |
| Quantified Difference | +2 Da vs. butane-d8; +2 Da vs. propane-d8 |
| Conditions | Low-resolution mass spectrometry |
Why This Matters
A +10 Da shift ensures baseline resolution from common +8 Da impurities, which is critical for accurate quantitation in isotope dilution MS.
- [1] Butane-d10 (7582-04-9) technical datasheet. Krackeler Scientific, Inc. View Source
